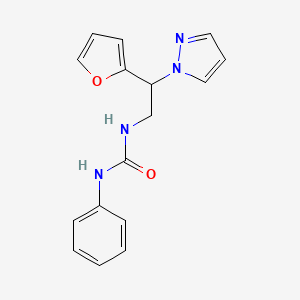

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

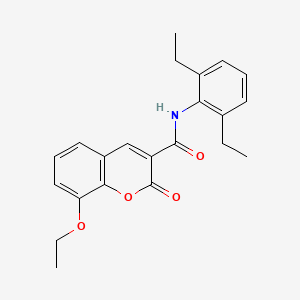

The synthesis of similar compounds involves several key steps, including the formation of chalcones through Claisen-Schmidt condensation and subsequent cyclization reactions to form pyrazole derivatives. For instance, Kumaraswamy et al. (2008) describe the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles through reactions involving hydrazine hydrate and substituted acetophenones with aromatic aldehydes, followed by reaction with naphtho[2,1-b]furan-2-carbohydrazide (Kumaraswamy et al., 2008).

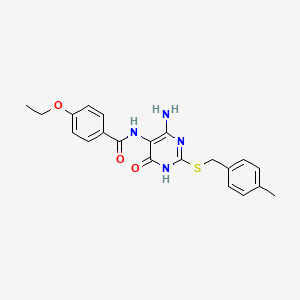

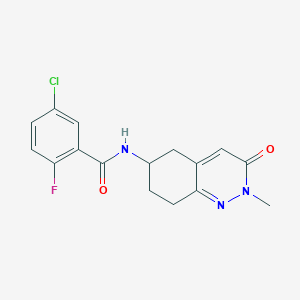

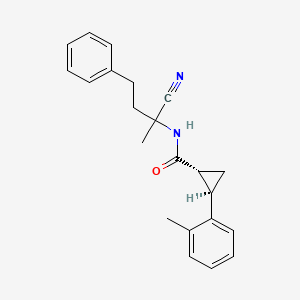

Molecular Structure Analysis

The molecular structure of compounds in this category is typically confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. Zheng et al. (2010) used IR, 1H NMR, HRMS, and X-ray diffraction to characterize a series of novel pyrazole derivatives, highlighting the importance of these techniques in elucidating molecular structures (Zheng et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclization and condensation reactions, which are crucial for synthesizing complex organic compounds. For example, the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate forms naphtho[2,1-b]furan-2-carbohydrazide, which is then reacted with chalcones to produce pyrazole derivatives (Kumaraswamy et al., 2008).

科学的研究の応用

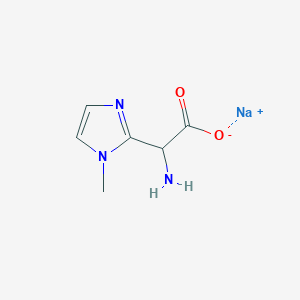

Antimicrobial Activity

A notable application of compounds related to 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea is their antimicrobial activity. Research indicates that the antimicrobial efficacy of such compounds depends significantly on the specific Schiff base moiety present. For example, derivatives synthesized from heteroaryl pyrazole and chitosan have shown varied biological activities against a spectrum of gram-negative and gram-positive bacteria, as well as fungi. These findings suggest that by modifying the chemical structure, it might be possible to enhance the antimicrobial properties of these compounds (Hamed et al., 2020).

Synthesis and Biological Evaluation

The synthesis of novel compounds within this chemical class has been extensively studied, with many showing promise in biological applications. For instance, the synthesis and activity evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles highlighted their antimicrobial and various other biological activities. Such compounds were created through reactions involving ethyl naphtho[2,1-b]furan-2-carboxylate and hydrazine hydrate, followed by interactions with substituted acetophenones and aromatic aldehydes. The resulting compounds exhibited significant biological activities, which suggests their potential in developing new therapeutic agents (Kumaraswamy et al., 2008).

Antibacterial Properties

The antibacterial properties of furan-2-yl phenyl pyrazoline derivatives have been confirmed through synthesis and in-vitro studies. These compounds, synthesized from various -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-ones, displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents (Rani et al., 2015).

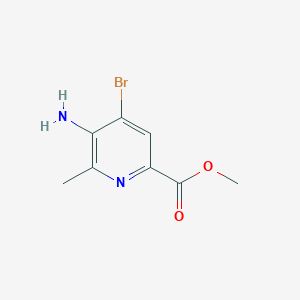

Fungicidal Activity

Another significant application is in the development of fungicidal agents. Novel pyrazole derivatives containing 5-phenyl-2-furan have been synthesized and evaluated for their fungicidal activity. Some of these compounds, particularly ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate, demonstrated significant activity against various fungi, indicating their potential in fungicidal applications (Ahmed et al., 2019).

Antiinflammatory and Antibacterial Agents

Pyrazoline derivatives have also been synthesized for evaluation as antiinflammatory and antibacterial agents. Some of these compounds have shown promising results in vivo for antiinflammatory activity and in vitro for antibacterial efficacy, suggesting their utility in medicinal chemistry (Ravula et al., 2016).

特性

IUPAC Name |

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-16(19-13-6-2-1-3-7-13)17-12-14(15-8-4-11-22-15)20-10-5-9-18-20/h1-11,14H,12H2,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDAWVJXCNMSBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)

![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)

![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)